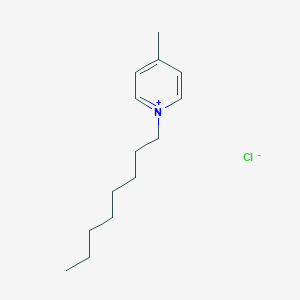
4-Methyl-N-octylpyridinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-Methyl-N-octylpyridinium chloride is a useful research compound. Its molecular formula is C14H24ClN and its molecular weight is 241.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Methyl-N-octylpyridinium chloride (CAS No. 141645-91-2) is a quaternary ammonium compound characterized by a pyridine ring with a methyl group at the fourth position and an octyl chain at the first position. This compound exhibits significant biological activities, primarily due to its surfactant properties, which allow it to interact effectively with biological membranes. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, effects on drug solubility, and potential therapeutic applications.
- Molecular Formula : C14H24ClN
- Molecular Weight : 241.80 g/mol
- Solubility : Soluble in water, exhibiting cationic surfactant properties.
Antimicrobial Properties
This compound has been extensively studied for its antimicrobial activity against various pathogens. Its cationic nature enables it to disrupt microbial membranes, leading to cell lysis. Key findings include:
- Bacterial Activity : Studies have demonstrated that this compound exhibits potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism is primarily attributed to membrane disruption, which leads to leakage of cellular contents and eventual cell death.
- Fungal Activity : The compound also shows antifungal activity, particularly against Candida species. Its ability to permeabilize fungal membranes contributes to its effectiveness as an antifungal agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Enhancement of Drug Solubility
One of the notable applications of this compound is its role in enhancing the solubility and bioavailability of hydrophobic drugs. This property is particularly beneficial in pharmaceutical formulations where solubility is a limiting factor. The surfactant properties facilitate the formation of micelles, which can encapsulate hydrophobic drugs, improving their solubility in aqueous environments.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against a panel of bacterial and fungal strains. The results indicated that the compound exhibited significant antimicrobial activity, outperforming several conventional antiseptics.
Case Study 2: Drug Formulation
In another investigation, the compound was incorporated into a topical formulation aimed at treating skin infections caused by resistant bacterial strains. The formulation demonstrated enhanced penetration and efficacy compared to standard treatments, highlighting the potential of this compound in pharmaceutical applications.
Toxicity and Safety Profile
While the biological activity of this compound is promising, it is essential to consider its toxicity profile. Preliminary studies suggest that while it exhibits low toxicity toward human cells at therapeutic concentrations, further research is needed to fully understand its safety in clinical applications.
Eigenschaften
IUPAC Name |
4-methyl-1-octylpyridin-1-ium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N.ClH/c1-3-4-5-6-7-8-11-15-12-9-14(2)10-13-15;/h9-10,12-13H,3-8,11H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEGBNCFWVDFAR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+]1=CC=C(C=C1)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600895 |
Source


|
| Record name | 4-Methyl-1-octylpyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141645-91-2 |
Source


|
| Record name | 4-Methyl-1-octylpyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














